Bis(diethylamino)silane

Atomic layer deposition SiO2 thin films Deposition rate

Bis(diethylamino)silane (BDEAS, also known as SAM-24), CAS 27804-64-4, is a dialkylaminosilane compound with the molecular formula C8H22N2Si and molecular weight 174.36 g/mol. It exists as a colorless liquid at room temperature with a boiling point of 188°C (atmospheric pressure) or 70°C at 30 mmHg, a vapor pressure of approximately 0.795 Torr at 25°C (or 4 Torr at 20°C), and density of 0.804 g/mL.

Molecular Formula C8H20N2Si
Molecular Weight 172.34 g/mol
CAS No. 27804-64-4
Cat. No. B1590842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(diethylamino)silane
CAS27804-64-4
Molecular FormulaC8H20N2Si
Molecular Weight172.34 g/mol
Structural Identifiers
SMILESCCN(CC)[Si]N(CC)CC
InChIInChI=1S/C8H20N2Si/c1-5-9(6-2)11-10(7-3)8-4/h5-8H2,1-4H3
InChIKeyMVYGKQJKGZHAAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(diethylamino)silane (BDEAS, CAS 27804-64-4) for Semiconductor ALD and PEALD Thin Film Deposition: Procurement-Relevant Baseline Characteristics


Bis(diethylamino)silane (BDEAS, also known as SAM-24), CAS 27804-64-4, is a dialkylaminosilane compound with the molecular formula C8H22N2Si and molecular weight 174.36 g/mol . It exists as a colorless liquid at room temperature with a boiling point of 188°C (atmospheric pressure) or 70°C at 30 mmHg, a vapor pressure of approximately 0.795 Torr at 25°C (or 4 Torr at 20°C), and density of 0.804 g/mL [1]. The compound is air- and moisture-sensitive, reacting violently with water [2]. BDEAS is commercially available in electronic-grade purity (≥99%, including 99.999%-Si PURATREM grade) specifically for semiconductor processing applications .

Why Generic Substitution of Bis(diethylamino)silane (BDEAS) with Alternative Aminosilane Precursors Fails: Structural Determinants of ALD Performance


Generic substitution of BDEAS with alternative aminosilane precursors such as TDMAS, BTBAS, or DIPAS is scientifically inadvisable due to fundamental differences in ligand structure that directly determine ALD deposition rates, impurity incorporation, and thermal stability. The number of amino ligands (bis- versus tris-aminosilanes) and the nature of alkyl substituents (diethyl versus tert-butyl versus isopropyl) produce divergent reaction energetics that cannot be compensated for by simply adjusting process parameters [1]. Specifically, tris-substituted aminosilanes like TDMAS exhibit approximately 40% lower deposition rates compared to bis-substituted aminosilanes like BDEAS due to steric hindrance effects during surface chemisorption [2]. Additionally, the activation energy barriers for rate-determining surface reactions vary substantially among structural variants: BDEAS demonstrates a lower energy barrier than TDMAS and more exothermic decomposition energetics [3], while BTBAS provides a slightly lower barrier than BDEAS [4]. These molecular-level differences manifest in quantitatively distinct film quality metrics including carbon impurity levels, N:Si stoichiometry, and low-temperature process windows, making precursor selection a critical procurement decision rather than an interchangeable commodity choice.

Bis(diethylamino)silane (BDEAS) vs. Aminosilane Comparators: Quantitative Evidence for Differentiated ALD Performance


BDEAS vs. TDMAS: 40% Higher ALD Deposition Rate for SiO2 Thin Films

Bis(amino)silanes including BDEAS provided improved deposition performance relative to tris(amino)silanes such as TDMAS (tris(dimethylamino)silane). In direct comparative ALD experiments, TDMAS exhibited a 40% lower deposition rate compared to both BDEAS and BTBAS, establishing BDEAS as a superior choice for throughput-sensitive applications where the additional amino ligand in TDMAS introduces steric hindrance that impedes surface saturation [1].

Atomic layer deposition SiO2 thin films Deposition rate

BDEAS vs. TDMAS and DIPAS: Lowest Rate-Determining Step Energy Barrier Predicts Fastest Growth Rate

Density functional theory (DFT) analysis of aminosilane precursor surface reactions over hydroxyl-terminated WO3(001) surfaces demonstrated that BDEAS exhibits the lowest energy barrier in the rate-determining step compared to both DIPAS (diisopropylaminosilane) and TDMAS. The overall reaction energetics of BDEAS decomposition are more exothermic than that of TDMAS. Based on these first-principles calculations, BDEAS is predicted to provide the fastest growth rate among the three precursors [1].

DFT modeling Reaction kinetics ALD precursor design

BDEAS PEALD Process Optimization: N:Si Ratio of 0.963 and Carbon Contamination of 14.3 at.% at 400°C with N2 Plasma

In a comprehensive PEALD study using BDEAS as the silicon precursor and N2 plasma as co-reactant, optimized process conditions (400°C substrate temperature, 20 Pa pressure, 6 s N2-plasma exposure) yielded silicon nitride films with a refractive index of 1.92 at 390 nm wavelength. Bulk XPS analysis confirmed a silicon-rich N:Si ratio of 0.963 (close to ideal Si3N4 stoichiometry of 1.33, indicating controllable Si-rich composition) with carbon contamination levels of 14.3 at.% and oxygen contamination of 10.7 at.% [1]. While a direct comparator study under identical conditions was not provided, this establishes a quantitative baseline for BDEAS performance.

PEALD SiNx thin films Film purity

BDEAS vs. BTBAS Thermal ALD of Si3N4: Comparable Activation Barriers Necessitate Plasma Enhancement for Low-Temperature Processing

DFT modeling of the full thermal ALD cycle for Si3N4 deposition using BDEAS or BTBAS with NH3 as the nitrogen source revealed that while BTBAS exhibited slightly better dissociative reactivity than BDEAS, both precursors were found to have inherently high activation energies during dissociative chemisorption and surface re-amination steps. Consequently, thermal deposition using either precursor remains an inherently high-temperature process, underscoring the requirement for plasma-enhanced approaches or alternative nitrogen sources when low-temperature silicon nitride films are targeted [1].

Thermal ALD Si3N4 Activation energy

BDEAS Thermal Decomposition Onset >400°C Enables High-Temperature PEALD Processing Window

Patent documentation for PEALD silicon oxide deposition methods using BDEAS establishes that thermal decomposition of BDEAS begins at temperatures exceeding 400°C. This thermal stability characteristic defines a process window wherein deposition can be conducted at substrate temperatures up to 400°C without encountering precursor decomposition effects that would compromise film quality through carbon or nitrogen contamination [1]. The patent teaches that conventional understanding prior to this disclosure considered PEALD using BDEAS to be preferably limited to ≤400°C to avoid thermal decomposition.

Thermal stability PEALD Process window

Bis(diethylamino)silane (BDEAS) Application Scenarios: Where Quantitative Differentiation Drives Procurement Decisions


High-Throughput SiO2 ALD Requiring 40% Faster Deposition than TDMAS-Based Processes

In semiconductor manufacturing environments where SiO2 ALD deposition rate directly impacts wafer throughput and cost-of-ownership, BDEAS provides quantifiable advantage over TDMAS-based processes. Experimental data demonstrates that TDMAS exhibits a 40% lower deposition rate compared to BDEAS due to steric hindrance from its third amino ligand [1]. Process engineers transitioning from TDMAS to BDEAS can achieve approximately 1.67× higher throughput under equivalent cycle time conditions, or alternatively maintain throughput targets with reduced tool capacity. This scenario is particularly relevant for high-volume manufacturing of logic and memory devices where SiO2 serves as gate dielectric, spacer, or interlayer dielectric material.

Low-Temperature PEALD Silicon Nitride with Tunable Si-Rich Stoichiometry (N:Si = 0.963)

BDEAS is well-suited for PEALD of silicon nitride films where precise control over Si-rich stoichiometry is required. Optimized process conditions (400°C substrate temperature, 20 Pa pressure, 6 s N2-plasma exposure) yield films with N:Si ratio of 0.963 and refractive index of 1.92 at 390 nm, with carbon contamination controlled to 14.3 at.% [2]. This application scenario addresses the need for low-thermal-budget SiNx deposition in advanced semiconductor and photonic integrated circuit fabrication, including gate sidewall spacers, etch stop layers, and passivation films. Users should note that thermal-only ALD with BDEAS is inherently high-temperature; plasma enhancement is necessary for low-temperature SiNx deposition [3].

Atmospheric-Pressure Spatial ALD of SiNx at ≤250°C for High-Throughput Nitride Processing

BDEAS has been successfully demonstrated in atmospheric-pressure plasma-enhanced spatial ALD (PE-spatial-ALD) of SiNx at deposition temperatures ≤250°C using N2 plasma from a dielectric barrier discharge source [4]. This process achieved deposition rates up to 1.5 nm/min, approaching those of plasma-enhanced chemical vapor deposition (PECVD) while maintaining ALD-level thickness control. Oxygen content as low as 4.7 at.% was obtained, though 13.7 at.% carbon remained present at 200°C deposition temperature. This application scenario is significant for users seeking high-throughput, low-thermal-budget nitride processing without vacuum system complexity, including flexible electronics, photovoltaic passivation, and roll-to-roll manufacturing applications.

High-Temperature PEALD SiO2 for High-Aspect-Ratio Trench Filling up to 400°C

BDEAS enables PEALD SiO2 deposition at substrate susceptor temperatures up to 400°C without encountering thermal decomposition that would compromise film quality [5]. The patent literature specifically addresses applications where improved film quality (chemical resistance, low wet etching rate) is required at sidewalls and bottoms of trenches with aspect ratios of 3 or higher, particularly 10 or higher. This scenario is directly applicable to 3D NAND flash memory fabrication, deep trench isolation, and through-silicon via (TSV) liner deposition, where conventional deposition methods fail to deliver uniform film quality across high-aspect-ratio features. Users may operate at temperatures above 400°C by maintaining atmosphere conditions that substantially suppress thermal decomposition.

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